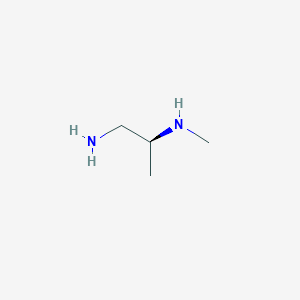

(2S)-2-(Methylamino)propane-1-amine

描述

(2S)-2-(Methylamino)propane-1-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group attached to the second carbon, making it an important intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methylamino)propane-1-amine typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor such as (S)-alanine.

Amidation: The carboxyl group of (S)-alanine is converted to an amide using reagents like thionyl chloride and methylamine.

Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

化学反应分析

Oxidation Reactions

The furan ring undergoes oxidation under specific conditions, leading to ring-opening products or functionalized derivatives.

Ozonolysis

Exposure to ozone (O₃) initiates cleavage of the furan ring. Studies on structurally similar 2,5-dimethylfuran (25DMF) reveal:

-

Primary products : Formaldehyde, methyl glyoxal, ketene, and glyoxal .

-

Conditions : Dry environments at 299 K, with OH radical yields of ~25% .

-

Mechanism : O₃ reacts with the furan ring to form unstable ozonides, which decompose into carbonyl compounds (Table 1).

Table 1: Ozonolysis Products and Yields

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| Formaldehyde | 32 ± 5 | O₃, 299 K, dry air | |

| Methyl glyoxal | 28 ± 4 | O₃, 299 K, dry air | |

| Ketene | 15 ± 3 | O₃, 299 K, dry air |

Reduction Reactions

The carbonyl group in the molecule is susceptible to reduction, forming alcohol derivatives.

Carbonyl Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Products : Corresponding alcohol, [(2,5-Dimethyl-furan-3-hydroxymethyl)-amino]-acetic acid.

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation (Figure 1).

Substitution Reactions

The amino group participates in nucleophilic substitution or acylation reactions.

Acylation of the Amino Group

-

Reagents : Carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) .

-

Conditions : Solvents like CH₂Cl₂ or DMF, with bases (e.g., Et₃N) at 0–160°C .

-

Example : Reaction with methyl 5-phenylfuran-2-carboxylate forms amide derivatives via EDCI/HOBt-mediated coupling .

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product Yield (%) | Source |

|---|---|---|---|---|

| Methyl 5-phenylfuran-2-carboxylate | DMF | 70 | 63 | |

| Glycine ethyl ester HCl | CHCl₃ | 0–25 | 85 |

Radical-Mediated Reactions

Mn(III)-mediated aerobic oxidation of related furans generates dimeric or trione intermediates .

Proposed Pathway

-

Radical Formation : Mn(OAc)₃ oxidizes the furan ring, generating 1,3-dicarbonyl radicals.

-

Dimerization : Radicals couple to form dimeric species (e.g., 3-acetyl-4-hydroxyhex-3-ene-2,5-dione) .

-

Oxidative Cleavage : Further oxidation yields triones (e.g., 4-acetylhexane-2,3,5-trione), which cyclize to furanones .

5.

科学研究应用

Antidepressant Synthesis

Recent advancements in the synthesis of antidepressants have highlighted the role of (2S)-2-(Methylamino)propane-1-amine as a key intermediate. The compound has been utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants through metal-catalyzed reactions. For instance, the synthesis of sertraline and fluoxetine has been achieved using palladium-catalyzed couplings, showcasing the compound's importance in creating effective therapeutic agents for depression .

PD-1/PD-L1 Inhibitors

Research indicates that derivatives of this compound are being explored as potential inhibitors for the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer therapy. Compounds with branched moieties derived from this amine have shown promising activity in inhibiting PD-L1 interactions, with effective EC50 values reported below 200 nM . This suggests a potential application in enhancing immune responses against tumors.

Stimulant Properties

This compound is primarily recognized for its stimulant properties on the central nervous system (CNS). It has been historically used for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity management due to its ability to increase dopamine levels in the brain. However, its addictive potential necessitates careful regulation and monitoring .

Research on Behavioral Effects

Studies have examined the behavioral effects of this compound, particularly its impact on cognitive functions and mood enhancement. These investigations are critical for understanding both therapeutic uses and risks associated with misuse .

Synthesis of Other Compounds

The compound serves as a precursor in synthesizing various other pharmacologically active molecules. For example, it has been employed in synthesizing methiopropamine and its isomers, which are used as reference standards in analytical chemistry . The versatility of this compound in synthetic pathways highlights its significance in drug discovery processes.

Toxicity and Handling

This compound is classified as a hazardous substance due to its flammability and potential to cause severe skin burns and eye damage . Proper safety protocols must be adhered to when handling this compound in laboratory settings.

Regulatory Status

The compound's classification as a controlled substance in many jurisdictions reflects its potential for abuse and dependency. Ongoing research aims to balance its therapeutic benefits against risks associated with misuse .

作用机制

The mechanism of action of (2S)-2-(Methylamino)propane-1-amine involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways related to neurotransmission or metabolic processes.

相似化合物的比较

Similar Compounds

®-2-(Methylamino)propane-1-amine: The enantiomer of the compound with different biological activity.

2-(Dimethylamino)propane-1-amine: A related compound with two methyl groups on the nitrogen.

2-(Ethylamino)propane-1-amine: A compound with an ethyl group instead of a methyl group.

Uniqueness

(2S)-2-(Methylamino)propane-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and analogs.

生物活性

(2S)-2-(Methylamino)propane-1-amine, commonly referred to as methamphetamine, is a potent central nervous system stimulant with various biological activities. This compound has garnered significant attention in both medicinal chemistry and pharmacology due to its complex interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₁₁N, with a molecular weight of 71.14 g/mol. It features a secondary amine group, which is crucial for its biological activity. The compound is characterized by its ability to cross the blood-brain barrier, influencing neurotransmitter systems particularly dopamine, norepinephrine, and serotonin.

The primary mechanism by which this compound exerts its effects is through the release and reuptake inhibition of monoamines:

- Dopamine Release : It increases dopamine levels in the synaptic cleft by promoting the release from presynaptic neurons and inhibiting its reuptake.

- Norepinephrine and Serotonin : Similar mechanisms are observed with norepinephrine and serotonin, contributing to its stimulant effects.

These actions underlie both the therapeutic effects and potential for abuse associated with this compound.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Stimulant Activity | Increases alertness, attention, and energy levels. |

| Appetite Suppression | Reduces hunger, making it useful in weight management therapies. |

| Mood Enhancement | Can induce euphoria or increased sociability in users. |

| Potential Neurotoxicity | Prolonged use can lead to neurotoxic effects on dopaminergic neurons. |

Case Studies

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research indicates that administration of methamphetamine leads to significant increases in extracellular dopamine levels in rodent models, correlating with enhanced locomotor activity and reward-seeking behavior .

- Clinical Observations : In clinical settings, methamphetamine has been used for treating attention deficit hyperactivity disorder (ADHD) and obesity due to its appetite-suppressing properties. However, its potential for addiction remains a critical concern .

- Toxicological Assessments : Studies have shown that chronic exposure can result in severe neurotoxicity, characterized by dopaminergic neuron damage and altered neurochemical profiles .

Research Findings

Recent research highlights the dual nature of this compound's biological activity:

- Antimicrobial Properties : Some derivatives of methylamino compounds have demonstrated antimicrobial activities against various bacterial strains such as E. coli, showing minimum inhibitory concentrations (MICs) in the range of 87.5 ppm .

- Therapeutic Potential : Investigations into its analogs have revealed potential applications in treating neurodegenerative diseases due to their neuroprotective properties .

属性

IUPAC Name |

(2S)-2-N-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJNNGWMNSBIG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27255-44-3 | |

| Record name | [(2S)-1-aminopropan-2-yl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。